methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
METHYL 4-{4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to the scale of production.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 4-{4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
METHYL 4-{4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and stability under various conditions.
2-Chloro-4-methoxypyridine: Used in the synthesis of various derivatives.
Properties
Molecular Formula |
C30H24N2O5 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 4-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C30H24N2O5/c1-17-25(30(34)36-3)26(27-28(32-17)21-10-6-7-11-22(21)29(27)33)18-12-13-23(24(14-18)35-2)37-16-20-9-5-4-8-19(20)15-31/h4-14,26,32H,16H2,1-3H3 |
InChI Key |
ZZXDSQXECUNZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5C#N)OC)C(=O)OC |
Origin of Product |
United States |
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